molecular formula C6H12N2OS B1421818 4-Methylmorpholine-2-carbothioamide CAS No. 885272-63-9

4-Methylmorpholine-2-carbothioamide

Cat. No.: B1421818
CAS No.: 885272-63-9
M. Wt: 160.24 g/mol
InChI Key: YFDDUHUGDQGEAN-UHFFFAOYSA-N
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Description

4-Methylmorpholine-2-carbothioamide is an organic compound with the molecular formula C₆H₁₂N₂OS It is a derivative of morpholine, featuring a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylmorpholine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 4-methylmorpholine with carbon disulfide and an amine. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the thioamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the thioamide group can yield the corresponding amine. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often employed.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; typically conducted under an inert atmosphere.

    Substitution: Halides, alkoxides; often requires a polar aprotic solvent and a base.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylmorpholine-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4-methylmorpholine-2-carbothioamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioamide group can form hydrogen bonds and engage in other interactions with biological targets, influencing cellular processes.

Comparison with Similar Compounds

    Morpholine: Lacks the thioamide group, making it less reactive in certain chemical reactions.

    4-Methylmorpholine: Similar structure but without the thioamide group, leading to different reactivity and applications.

    Thioacetamide: Contains a thioamide group but lacks the morpholine ring, resulting in different chemical properties.

Uniqueness: 4-Methylmorpholine-2-carbothioamide is unique due to the presence of both the morpholine ring and the thioamide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-methylmorpholine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-8-2-3-9-5(4-8)6(7)10/h5H,2-4H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDDUHUGDQGEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672935
Record name 4-Methylmorpholine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-63-9
Record name 4-Methyl-2-morpholinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylmorpholine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylmorpholine-2-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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